3-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide
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Overview
Description
3-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloro group, a cyclopentylmethyl-substituted piperidine ring, and a pyrazine-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 1-(cyclopentylmethyl)piperidine. This can be achieved through the alkylation of piperidine with cyclopentylmethyl bromide under basic conditions.
Introduction of the Pyrazine Moiety: The next step involves the introduction of the pyrazine ring. This can be done by reacting the piperidine intermediate with 2-chloropyrazine-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chlorination: The final step is the chlorination of the pyrazine ring to introduce the chloro group. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro group in the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazine derivatives.
Scientific Research Applications
3-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known pyrazine derivative used as an anti-tubercular agent.
2-Chloropyrazine: A related compound with a similar pyrazine ring structure but lacking the piperidine and carboxamide moieties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with structural similarities and potential biological activities.
Uniqueness
3-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O/c17-15-14(18-7-8-19-15)16(22)20-13-5-9-21(10-6-13)11-12-3-1-2-4-12/h7-8,12-13H,1-6,9-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUFVLKYZVZOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)NC(=O)C3=NC=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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